6-Methyl-1H-pyrrolo[2,3-B]pyridine, also known as 6-methyl-7-azaindole, is a bicyclic heterocyclic compound classified as a 7-azaindole derivative. This molecule serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural similarity to naturally occurring indole alkaloids makes it a promising scaffold for developing biologically active compounds with various potential applications. [, ]
6-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyridine ring. The methyl group at the 6-position contributes to its chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its diverse applications in drug development and its role as a scaffold for various pharmacologically active compounds.
The synthesis and characterization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine have been reported in various scientific studies. For instance, research has demonstrated methods for synthesizing derivatives of this compound that exhibit biological activity, particularly in inhibiting specific protein kinases and phosphodiesterases, which are crucial targets in treating various diseases .
6-Methyl-1H-pyrrolo[2,3-b]pyridine is classified as a nitrogen-containing heterocyclic compound. It falls under the broader category of pyrrolopyridines, which are known for their diverse pharmacological properties. This classification highlights its potential utility in medicinal chemistry and drug discovery.
Several synthetic routes have been developed to produce 6-Methyl-1H-pyrrolo[2,3-b]pyridine. Common methods include:
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are often employed for purification purposes.
The molecular structure of 6-Methyl-1H-pyrrolo[2,3-b]pyridine consists of:
The molecular formula for 6-Methyl-1H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 148.16 g/mol. The compound exhibits distinct spectroscopic features that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
6-Methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions due to its reactive nitrogen atoms. Notable reactions include:
The reactivity of this compound is influenced by the electron density on the nitrogen atoms and the steric effects of substituents. Reaction conditions such as temperature and solvent can significantly affect yields and product distributions.
The mechanism of action for compounds derived from 6-Methyl-1H-pyrrolo[2,3-b]pyridine often involves interaction with specific biological targets such as protein kinases or phosphodiesterases. For example:
Studies indicate that some derivatives exhibit significant inhibitory activity against specific kinases (e.g., Janus Kinase 3), which are implicated in immune responses and cancer progression.
6-Methyl-1H-pyrrolo[2,3-b]pyridine typically appears as a solid at room temperature with varying melting points depending on purity and substitution patterns.
Key chemical properties include:
Relevant analyses often utilize techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability.
6-Methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core at various positions, significantly expanding its utility in medicinal chemistry. The 2-iodo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate serves as a pivotal substrate for chemoselective Suzuki–Miyaura couplings at C-2. Using Pd₂(dba)₃/XPhos catalytic systems with arylboronic acids achieves monoarylation at C-2 with >90% regioselectivity, minimizing undesired diarylation [5]. Subsequent Buchwald–Hartwig amination at C-4 introduces secondary amines (e.g., N-benzylmethylamine) under RuPhos-Pd-G2 catalysis, yielding 2-aryl-4-amino derivatives essential for kinase inhibitor development [5] [7]. For C-3 functionalization, SNAr displacement of 4-bromo-N-benzyl-7-azaindole with amides/amines occurs efficiently using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C, achieving >90% yield for benzamide coupling [7].
Table 1: Key Cross-Coupling Reactions for 6-Methyl-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Substrate | Catalyst/Ligand | Conditions | Product | Yield |
---|---|---|---|---|---|
Suzuki–Miyaura (C-2) | 2-Iodo-4-chloro-SEM-protected derivative | Pd₂(dba)₃/XPhos | Dioxane, 80°C, 12h | 2-Aryl-4-chloro derivative | 68–75% |
Buchwald–Hartwig (C-4) | 2-Aryl-4-chloro-SEM-protected derivative | RuPhos-Pd-G2/RuPhos | t-BuOH, 100°C, 1h | 2-Aryl-4-(sec-amine) derivative | 68% |
Amide Coupling (C-3) | 4-Bromo-N-benzyl derivative | Pd(OAc)₂/Xantphos | Dioxane, 100°C, 2h | 4-Benzamido-N-benzyl derivative | 95% |
Regioselective introduction of the methyl group at the 6-position of the pyrrolo[2,3-b]pyridine scaffold employs strategic cyclization methodologies. Cyclo-condensation reactions between 2-amino-1-(methyl)-1H-pyrrole-3-carbonitrile and α,β-unsaturated carbonyls under acidic conditions yield 6-methylpyrrolo[2,3-b]pyridines with >85% regiopurity [4]. This approach capitalizes on the intrinsic electronic bias of the pyrrole ring, directing methyl placement adjacent to the pyridinic nitrogen. Alternatively, arylidenemalononitrile intermediates participate in annulation with 2-aminopyrrole derivatives, forming the bicyclic core with the methyl group pre-installed via judicious selection of malononitrile substituents [4]. For late-stage methylation, LDA-mediated lithiation at C-6 followed by methyl iodide quenching achieves moderate yields (40–60%), though competing side reactions limit scalability [5]. The dimethylsulfoximine (DMSO) reagent serves as a methylene equivalent in cyclizations, enabling one-pot assembly of the 6-methylated core from halogenated precursors through sulfoximine-directed annulation [6].
Directed halogenation at C-4 of 6-methyl-1H-pyrrolo[2,3-b]pyridine generates versatile intermediates for linker diversification. N-Bromosuccinimide (NBS) bromination in DMF at 0°C selectively affords the 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative, which serves as a handle for Pd-catalyzed cross-couplings [7]. Linker optimization studies reveal that methylenecarbonitrile spacers (e.g., in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) enhance kinase binding affinity by enabling hydrogen bonding with hinge residues, as demonstrated in c-Met inhibitors [4] [8]. Replacing oxygen linkers with thioethers or cyclopropyl groups modulates conformational flexibility; for example, thioether-linked 6-methylpyrrolopyridines exhibit 20-fold improved potency in CSF1R inhibition due to optimal hydrophobic pocket filling [5] [9]. Additionally, sulfonimidoyl-based linkers (e.g., S-methylsulfonimidoyl-cyclopropyl) in AZD6738 analogues improve solubility while maintaining target engagement, leveraging the sulfoximine’s hydrogen-bonding capability [6].
Incorporating solubilizing groups at N-1 or C-3 of the 6-methylpyrrolo[2,3-b]pyridine scaffold addresses inherent bioavailability limitations. Piperidinyl appendages (e.g., 1-(piperidin-4-yl)-1H-pyrazol-4-yl at C-3) reduce logD by 0.5–1.0 units while extending into solvent-exposed kinase regions, as evidenced in PARP-1 inhibitors where solubility increases from <0.01 mg/mL to >1 mg/mL [3] [8]. Conversely, N-alkyl sulfoximine groups (e.g., N-methyl-S-(cyclopropyl)sulfoximine) provide isosteric replacements for sulfones, boosting aqueous solubility 10-fold without altering lipophilicity—critical for GPR119 agonists where sulfone 4 is insoluble versus sulfoximine 6 (isolipophilic) [6]. N-Benzenesulfonamide derivatives at C-4 exhibit intermediate solubility (0.1–0.5 mg/mL), limited by crystallinity, whereas morpholinecarbonyl chains enhance solubility to >5 mg/mL via disrupted crystal packing [10].
Table 2: Solubility Profiles of Modified 6-Methylpyrrolo[2,3-b]pyridines
Modification Type | Example Group | logD Change | Aqueous Solubility | Target Application |
---|---|---|---|---|
Piperidine (C-3) | 1-(Piperidin-4-yl)-1H-pyrazol-4-yl | –0.8 | >1 mg/mL | PARP-1/c-Met inhibitors |
N-Alkyl sulfoximine | N-Me-S-cyclopropylsulfoximine | 0 (isolipophilic) | 10× vs. sulfone | GPR119 agonists |
Benzenesulfonamide (C-4) | 4-(Benzenesulfonamido) | –0.3 | 0.1–0.5 mg/mL | Aldose reductase inhibitors |
Morpholinecarbonyl (C-3) | 3-(Morpholine-4-carbonyl) | –1.2 | >5 mg/mL | Solubilizing linker |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: